molecular formula C7H9ClN2 B172597 1-(6-Chloro-pyridin-3-YL)-ethylamine CAS No. 132219-51-3

1-(6-Chloro-pyridin-3-YL)-ethylamine

Cat. No. B172597
M. Wt: 156.61 g/mol
InChI Key: OZVNENIAEVSUDT-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may also include yield percentages and reaction conditions.



Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis of Nitenpyram Intermediates

Catalyst Development

In the field of catalysis, George S. Nyamato, S. Ojwach, and M. Akerman (2015) explored the synthesis of (imino)pyridine ligands bearing pendant arms, leading to the development of palladium complexes. These complexes exhibited high catalytic activities in selective ethylene dimerization reactions, showcasing the compound's role in producing advanced catalytic systems (Nyamato, Ojwach, & Akerman, 2015).

Selective Hydrogenation Processes

Ken‐ichi Tanaka, M. Nagasawa, and Hideki Sakamura (2000) described a practical synthesis approach for (6-chloro-3-pyridyl)methylamine via highly selective hydrogenation of 6-chloro-3-pyridinecarbonitrile. This method utilizes an improved Raney nickel catalyst, demonstrating the compound's application in creating efficient and selective synthetic pathways (Tanaka, Nagasawa, & Sakamura, 2000).

Material Science and Corrosion Inhibition

Mriganka Das et al. (2017) investigated cadmium(II) Schiff base complexes prepared from ligands involving pyridine and pyrazole moieties for their corrosion inhibition properties on mild steel. This study provides insight into the potential of using such complexes in materials science, particularly in protecting metals from corrosion (Das et al., 2017).

Medicinal Chemistry Applications

Efficient synthesis of pharmaceutical compounds often utilizes 1-(6-Chloro-pyridin-3-yl)-ethylamine as a building block. For example, Sharon D. Boggs et al. (2007) outlined an efficient asymmetric synthesis of a compound potentially useful for treating human papillomavirus infections. This showcases the compound's role in the development of new therapeutic agents (Boggs et al., 2007).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a comprehensive analysis, I would recommend consulting a variety of sources, including scientific literature, databases, and textbooks.


properties

IUPAC Name

1-(6-chloropyridin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-5(9)6-2-3-7(8)10-4-6/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVNENIAEVSUDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloro-pyridin-3-YL)-ethylamine

CAS RN

132219-51-3
Record name 1-(6-chloropyridin-3-yl)ethan-1-amine
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Synthesis routes and methods I

Procedure details

Stir a mixture of 1-(6-chloro-pyridin-3-yl)-ethanone (5 g, 32.14 mmol) in titanium tetra(isopropoxide) (18.27 g, 64.27 mmol) and ammonia (160.7 mmol, 2 M in MeOH) under N2 for 6 hours at room temperature. To this mixture add sodium tetrahydroborate (1.82 g, 48.21 mmol) and stir overnight. Quench the reaction mixture with ammonium hydroxide and filter the mixture. From the filtrate remove the solvent and extract the residue with dichloromethane, wash with saturated aqueous sodium chloride and dry over Na2SO4, filter and remove the solvent to obtain a dark yellow oil (4.2 g). MS (ES) m/z 157 [M+1]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
160.7 mmol
Type
reactant
Reaction Step One
Quantity
18.27 g
Type
catalyst
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step Two
Name

Synthesis routes and methods II

Procedure details

Cool a solution of sodium borohydride (2.96 g, 82.65 mmol) and titanium tetrachloride (1 M in toluene, 41.33 mL, 41.33 mmol) in 50 mL of dry 1,2-dimethoxyethane to 0° C. under N2. Add 1-(6-chloropyridin-3-yl)ethanone oxime (3.52 g, 20.66 mmol) to the solution dropwise. Stir the mixture overnight at RT. Quench the reaction with 200 mL of water. Basify the mixture with ammonium hydroxide. Subsequently, extract the crude product into toluene and ethyl acetate. Separate the layers and dry the organic layer over sodium sulfate. Concentrate in vacuo to give the crude product (1.24 g, 38%). 1H NMR (400 MHz, CDCl3) δ 3.53 (s, 3H), 5.23 (s, 2H), 7.39 (d, J=4.0 Hz, 1H), 7.96 (d, J=1.6 Hz, 1H).
Quantity
2.96 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
41.33 mL
Type
catalyst
Reaction Step One
Name
1-(6-chloropyridin-3-yl)ethanone oxime
Quantity
3.52 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
38%

Synthesis routes and methods III

Procedure details

To a stirred solution of N-(2,4,6-trimethylbenzylidene)-2-chloro-5-pyridylmethylamine (10.9 g) in dried tetrahydrofuran (150 ml) cooled to -70° C. under N2 atmosphere was added butyl-lithium (10 w/v % in hexane, 26 ml), causing an immediate intense color to occur. After 30 minutes stirring at the temperature, methyl iodide (5.7 g) was added dropwise, and then the mixture was stirred for three hours without cooling. The solvent was removed under reduced pressure. To the residue, ethanol (50 ml) and 2N-hydrochloric acid (50 ml) were added and heated under reflux for one hour. The cooled solution was poured into water (100 ml) and extracted with methylene chloride (50 ml×2). The aqueous fraction was neutralized with 2N-sodium hydroxide and extracted with methylene chloride (50 ml×2). The extract was dried over sodium sulfate and evaporated to obtain 1-(2-chloro-5-pyridyl)ethylamine (4 g). nD20 1.5440
Name
N-(2,4,6-trimethylbenzylidene)-2-chloro-5-pyridylmethylamine
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Three

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